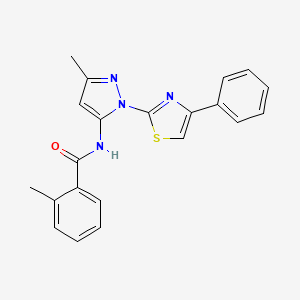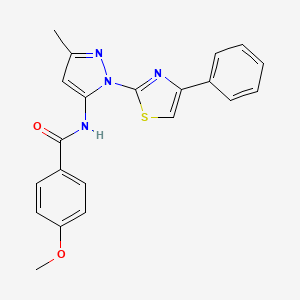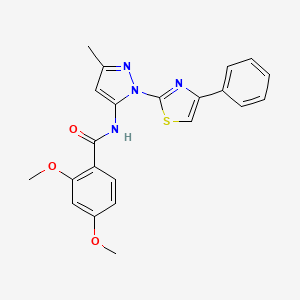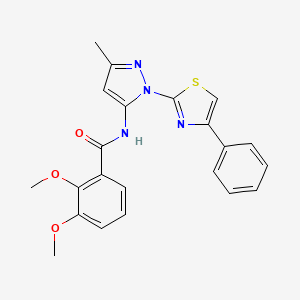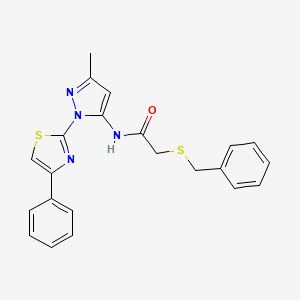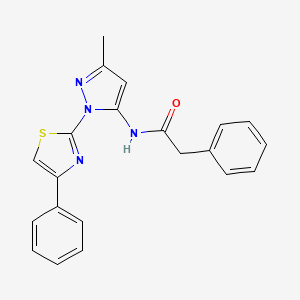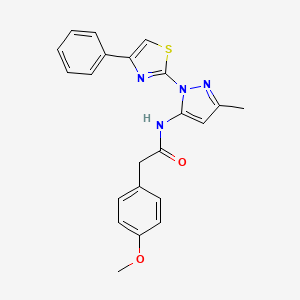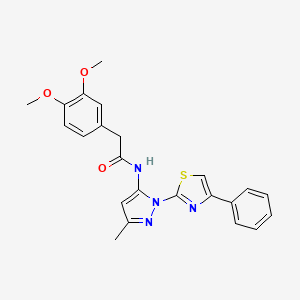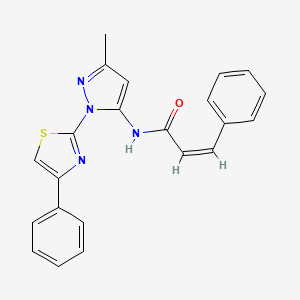
(Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide
描述
(Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide is a novel chemical compound with potential cytotoxic properties. It belongs to the class of thiazolidine-2,4-dione derivatives. These compounds have garnered interest due to their potential as anticancer agents .
Synthesis Analysis
The compound was synthesized through a series of steps with acceptable reaction procedures, resulting in quantitative yields. The synthesis involved the condensation of appropriate precursors, including a phenylthiazolylpyrazole moiety and a phenylacrylamide group. Characterization was performed using techniques such as 1H NMR , 13C NMR , IR , HRMS , and ESI–MS spectroscopy .
Molecular Structure Analysis
The molecular structure of This compound consists of a thiazolidine-2,4-dione core, appended with a phenylthiazolylpyrazole moiety and a phenylacrylamide group. The Z configuration indicates the geometry around the double bond. The arrangement of atoms and functional groups within the molecule influences its biological activity .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not explicitly mentioned in the available literature, it’s essential to explore potential reactions. These could include nucleophilic additions, cyclizations, and transformations of the thiazolidine-2,4-dione scaffold. Further studies are needed to elucidate its reactivity and potential synthetic applications .
作用机制
The mechanism of action of (Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide involves the inhibition of multiple signaling pathways involved in cancer cell growth and survival. It targets the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. It also inhibits the JAK/STAT pathway, which is involved in immune response and inflammation. Additionally, this compound inhibits the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It also inhibits cell proliferation and migration, which are important processes for cancer metastasis. This compound has also been shown to modulate the immune response, making it a potential immunomodulatory agent.
实验室实验的优点和局限性
(Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in vitro and in vivo, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of (Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide. One potential direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents. Additionally, the use of this compound as an immunomodulatory agent for cancer therapy could be explored. Finally, the development of novel drug delivery systems for this compound could improve its bioavailability and effectiveness in vivo.
科学研究应用
(Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
(Z)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c1-16-14-20(24-21(27)13-12-17-8-4-2-5-9-17)26(25-16)22-23-19(15-28-22)18-10-6-3-7-11-18/h2-15H,1H3,(H,24,27)/b13-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKGIDVAAXZQET-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C\C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



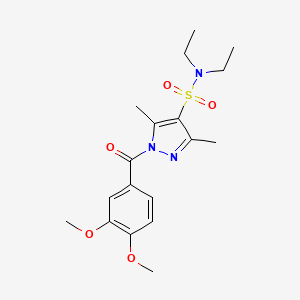
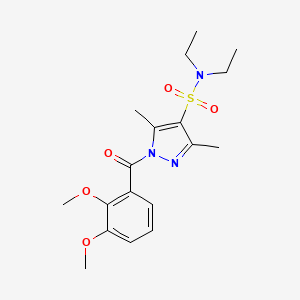
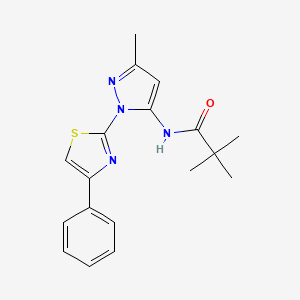
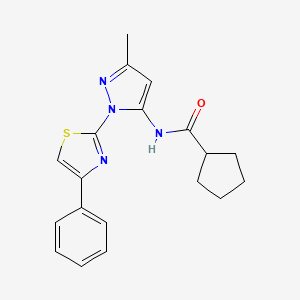
![N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]adamantane-1-carboxamide](/img/structure/B3201787.png)

